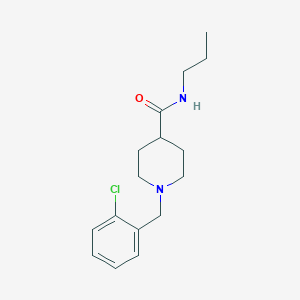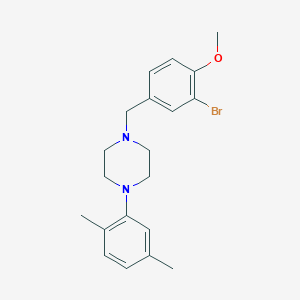
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx can lead to a decrease in the release of neurotransmitters, such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide are diverse and depend on the specific research question being investigated. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to reduce pain perception in animal models of chronic pain. In addition, 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been shown to impair learning and memory in animal models, suggesting a role for NMDA receptors in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of NMDA receptors in various processes without affecting other receptors. However, one limitation of using 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over a prolonged period of time.
Future Directions
There are numerous future directions for research involving 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the role of NMDA receptors in depression and anxiety disorders. Another area of interest is the development of more selective NMDA receptor antagonists that could be used in the treatment of various diseases. Additionally, the use of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide in combination with other drugs could provide insights into the interactions between NMDA receptors and other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with propylamine, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification by recrystallization.
Scientific Research Applications
1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool in the study of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 1-(2-chlorobenzyl)-N-propyl-4-piperidinecarboxamide has also been used to investigate the role of NMDA receptors in pain perception, addiction, and learning and memory.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h3-6,13H,2,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNSJONHUQHHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-{[(3-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5222419.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5222431.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)
![methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B5222452.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)

![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)